Arbaclofen placarbil is classified as a small molecule drug and is recognized under various identifiers, including CAS Registry Number 847353-30-4 and PubChem CID 11281011. It is categorized as an investigational drug with potential applications in treating conditions such as alcohol use disorder and autism spectrum disorder .
The synthesis of arbaclofen placarbil involves several chemical reactions aimed at enhancing the bioavailability of R-baclofen. The prodrug is prepared by modifying the structure of R-baclofen to allow for improved absorption throughout the gastrointestinal tract. One method involves reacting R-baclofen with chloroformate derivatives to form the acyloxyalkyl carbamate structure characteristic of arbaclofen placarbil .
Arbaclofen placarbil has a molecular formula of with a molar mass of approximately 399.87 g/mol. The compound features a unique structure that allows it to be absorbed more effectively compared to its parent compound, baclofen. The specific arrangement of atoms within arbaclofen placarbil contributes to its pharmacological properties .
The primary reaction involving arbaclofen placarbil is its hydrolysis, which converts it back into R-baclofen upon administration. This reaction is facilitated by human carboxylesterase enzymes, leading to the release of R-baclofen and other byproducts such as carbon dioxide and isobutyric acid .
Arbaclofen placarbil acts primarily as an agonist at gamma-aminobutyric acid type B receptors. By binding to these receptors, it enhances GABAergic transmission, which can lead to reduced excitatory neurotransmitter release, particularly glutamate. This mechanism is beneficial in conditions characterized by excessive neuronal excitability, such as spasticity .
Arbaclofen placarbil exhibits several notable physical and chemical properties that influence its pharmacokinetics:
Arbaclofen placarbil has been investigated for various therapeutic applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3